molecular formula C17H20N6O2S B12159959 N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B12159959
M. Wt: 372.4 g/mol
InChI Key: FEFJRQYUHGPWMN-UHFFFAOYSA-N
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Description

N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide: is a compound with a complex structure, combining elements from both the triazole and thienopyrimidine families. Let’s break it down:

    Triazole: The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.

    Thienopyrimidine: The thienopyrimidine moiety consists of a pyrimidine ring fused with a thiophene ring. These compounds exhibit interesting pharmacological properties.

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including:

    Oxidation: Oxidative processes can modify functional groups or alter the triazole and thienopyrimidine rings.

    Reduction: Reduction reactions may lead to the formation of intermediates or derivatives.

    Substitution: Substituents on the cyclopentylethyl group or other positions can be replaced by different functional groups.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, reagents like hydrogen peroxide (for oxidation) or hydrazine (for reduction) may be used.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other molecules.

    Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Medicine: Assessing its pharmacological properties, such as anticancer, antiviral, or anti-inflammatory effects.

    Industry: Potential use in materials science, catalysis, or drug development.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare it to other triazole-containing molecules. Its uniqueness lies in the fusion of the triazole and thienopyrimidine moieties, which could confer novel properties.

Properties

Molecular Formula

C17H20N6O2S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C17H20N6O2S/c24-14(9-23-10-18-12-7-8-26-15(12)16(23)25)20-17-19-13(21-22-17)6-5-11-3-1-2-4-11/h7-8,10-11H,1-6,9H2,(H2,19,20,21,22,24)

InChI Key

FEFJRQYUHGPWMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=NC(=NN2)NC(=O)CN3C=NC4=C(C3=O)SC=C4

Origin of Product

United States

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